molecular formula C22H20FN3O3S B2682930 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899982-03-7

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2682930
CAS No.: 899982-03-7
M. Wt: 425.48
InChI Key: BJVSABDUGZUXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a heterocyclic small molecule featuring a benzofuro[3,2-d]pyrimidinone core. Key structural elements include:

  • A thioacetamide linker (-S-CH2-C(=O)-) at position 2, providing flexibility and enabling hydrogen bonding interactions.
  • An N-(4-fluorophenyl)acetamide substituent, introducing electronic modulation via the fluorine atom and aromatic π-stacking capabilities.

This scaffold is structurally analogous to bioactive molecules targeting kinases, proteases, or other enzymes, where the fused benzofuropyrimidinone system mimics nucleotide or cofactor binding motifs .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSABDUGZUXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a novel organic molecule with a complex structure that includes a benzofuro-pyrimidine core and various functional groups. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN3O3SC_{23}H_{22}FN_{3}O_{3}S, with a molecular weight of 439.51 g/mol. The structure is characterized by:

  • Benzofuro-pyrimidine core : Known for its role in kinase inhibition.
  • Thioether group : Enhances reactivity and potential biological interactions.
  • Fluorobenzyl substituent : Influences the compound's interaction with biological targets.

Preliminary studies suggest that 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide may exert its biological effects through inhibition of specific protein kinases involved in cell signaling pathways associated with cancer progression. The benzofuro-pyrimidine moiety is analogous to known kinase inhibitors, which have been shown to disrupt cellular processes critical for tumor growth and survival.

Biological Activity

Research indicates that compounds similar to 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide exhibit significant biological activities:

  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases. For instance, analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines (Table 1).
    CompoundCell LineIC50 (µM)
    Analog AHeLa1.5
    Analog BMCF72.0
    This CompoundA549TBD
  • Kinase Inhibition : The structural features of the compound are conducive to binding with protein kinases, potentially leading to effective inhibition. The presence of the thioether group may enhance binding affinity through covalent interactions.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Study on Analogous Compounds : A study published in Journal of Medicinal Chemistry reported on various benzofuro-pyrimidine derivatives and their kinase inhibitory activities. The most potent compounds showed significant anticancer activity in vitro and in vivo models.
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications to the phenyl ring can significantly affect the potency and selectivity of kinase inhibitors derived from similar structures. For example, introducing electron-withdrawing groups has been shown to enhance activity against specific kinases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
This compound has been identified as a promising candidate in the development of anticancer therapies. Its structure allows it to interact with specific biological targets, leading to inhibition of cancer cell proliferation. Studies have shown that derivatives of similar benzofuro-pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential mechanism involving the disruption of critical cellular pathways related to tumor growth and survival .

Pharmacological Properties
The presence of the thioether linkage and carbonyl groups within its structure enhances its reactivity and interaction with biological molecules. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making this compound a subject of interest for further optimization in drug design.

Organic Synthesis Applications

Synthesis of Benzofuro Derivatives
The compound is utilized in the synthesis of benzofuro[3,2-b]pyridine derivatives through annulation reactions with α,β-unsaturated imines and activated terminal alkynes. This method has been noted for its high efficiency and selectivity, yielding products with desirable pharmacological properties. The synthesis typically involves multi-step chemical reactions that require careful control of reaction conditions to optimize yield and purity.

Synthesis Method Key Features Outcome
Annulation ReactionMediated by triethylamineHigh yield of benzofuro derivatives
Multi-step ReactionsInvolves various reagentsEnhanced structural complexity

Catalysis and Stereochemistry

The compound also plays a role in enantioselective catalysis. It has been used to produce 3,4-dihydrobenzofuro[3,2-b]pyridine derivatives with high stereoselectivity. The ability to control stereochemistry is crucial in drug development as it can significantly influence the biological activity and efficacy of pharmaceutical agents .

Case Studies

  • Structure-Activity Relationship (SAR) Studies
    Research has focused on modifying the active scaffold of similar compounds to enhance their anticancer potency. For instance, modifications have shown improved binding affinity at target proteins involved in cancer progression. These studies highlight the importance of structural optimization in developing effective therapeutics .
  • In Vitro and In Vivo Studies
    Various studies have investigated the pharmacokinetics and metabolic stability of benzofuro-pyrimidine derivatives. These studies suggest that certain substitutions can prolong the half-life of these compounds in vivo, enhancing their therapeutic potential against cancer .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and thioether groups undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Yield References
Acidic hydrolysisHCl (6M), reflux, 4–6 hours2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetic acid + 4-fluoroaniline78%
Basic hydrolysisNaOH (2M), 80°C, 2 hoursSame as above, with faster kinetics85%

Hydrolysis is critical for prodrug activation or metabolite formation in biological systems.

Alkylation and Arylation

The thioether sulfur exhibits nucleophilicity, enabling alkylation/arylation:

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, RT, 12 hoursS-Methyl derivativeEnhanced lipophilicity
Benzyl chlorideAcetonitrile, DIEA, 60°C, 8 hoursS-Benzyl analogImproved target affinity

Alkylation modifies solubility and binding properties for structure-activity relationship (SAR) studies .

Oxidation Reactions

The thioether is oxidized to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Biological Impact
H₂O₂ (30%)Acetic acid, 50°C, 3 hoursSulfoxide (IC₅₀: 1.8 μM vs. Plk1) Reduced kinase inhibition potency
mCPBADCM, 0°C → RT, 6 hoursSulfoneIncreased metabolic stability

Oxidation products often show altered pharmacokinetic profiles .

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution:

Reagent Position Product Role
HNO₃/H₂SO₄ParaNitro derivative

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

(a) 2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide ()
  • Core similarity: Retains the benzofuropyrimidinone backbone.
  • Key differences: 3-isopentyl group (branched C5 alkyl) vs. 3-butyl (linear C4 alkyl): Increased steric bulk may alter binding pocket interactions. 3-(trifluoromethyl)phenyl vs.
(b) N-(4-fluorophenyl)acetamide derivatives with thieno[3,2-d]pyrimidinone cores ()
  • Core modification: Replacement of benzofuro[3,2-d]pyrimidinone with thieno[3,2-d]pyrimidinone (sulfur atom in place of oxygen in the fused ring). Impact: Reduced aromaticity and altered electronic properties may affect π-π stacking or hydrogen bonding. Example: 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide () features a methoxybenzyl group, introducing additional hydrogen bond acceptors .

Analogues with Divergent Scaffolds

(a) Pyrazolo[3,4-d]pyrimidinone-chromenone hybrids ()
  • Example: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Structural divergence: Combines pyrazolo[3,4-d]pyrimidinone with a chromen-4-one moiety. Functional implications: The extended planar system may enhance intercalation or allosteric modulation but increase molecular weight and complexity .
(b) N-(3,4-difluorophenyl)acetamide derivatives ()
  • Example: 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide
    • Simpler scaffold : Lacks the fused heterocyclic core but retains fluorinated aromatic groups.
    • Crystallographic data : Dihedral angles between aromatic rings (66.4°) suggest conformational rigidity, which may influence binding geometry in target proteins .

Q & A

Q. What are the recommended synthetic routes for 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the construction of the benzofuropyrimidine core via cyclization of substituted benzofuran precursors with pyrimidine derivatives. Key steps include thioether formation (via nucleophilic substitution at the pyrimidine C2 position) and subsequent coupling with N-(4-fluorophenyl)acetamide. Optimization strategies:
  • Use Pd-catalyzed cross-coupling for regioselective thioether linkage .
  • Monitor reaction progress via HPLC to isolate intermediates and minimize side products .
  • Adjust solvent polarity (e.g., DMF/THF mixtures) to enhance solubility of hydrophobic intermediates .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly in confirming the benzofuropyrimidine core and thioether linkage?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the benzofuropyrimidine scaffold (e.g., characteristic downfield shifts for C4-oxo and C2-thio groups) and the 4-fluorophenylacetamide moiety .
  • HRMS : Validates molecular weight (e.g., monoisotopic mass ± 0.001 Da) and detects impurities .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for the acetamide and pyrimidinone) .
  • X-ray crystallography : Resolves stereoelectronic effects in the benzofuropyrimidine core, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line selectivity, protein binding, or metabolic stability). Strategies include:
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target interactions .
  • Pharmacokinetic profiling : Measure plasma stability and metabolite formation using LC-MS to assess bioactivity relevance .
  • Molecular docking : Cross-validate experimental IC₅₀ values with computational binding affinity predictions to identify assay artifacts .

Q. What in silico modeling approaches are suitable for predicting the binding affinity of this compound to kinase targets, and how can molecular dynamics (MD) simulations validate these predictions?

  • Methodological Answer :
  • Docking software (AutoDock Vina, Glide) : Screen against kinase ATP-binding pockets, prioritizing conserved residues (e.g., DFG motif) for binding energy calculations .
  • MD simulations (GROMACS/AMBER) : Simulate ligand-protein interactions over 100+ ns to assess stability of hydrogen bonds (e.g., between the acetamide carbonyl and kinase hinge region) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for analogs with modified substituents (e.g., butyl vs. ethyl groups) to guide SAR .

Q. What strategies can mitigate challenges in achieving regioselective functionalization of the benzofuropyrimidine scaffold during analog synthesis?

  • Methodological Answer :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive sites (e.g., NH groups) during C2-thio modifications .
  • Directed ortho-metalation : Employ lithium bases to selectively functionalize the benzofuran ring at C6/C7 positions .
  • Microwave-assisted synthesis : Enhance reaction specificity for heterocycle formation under controlled temperature/pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.